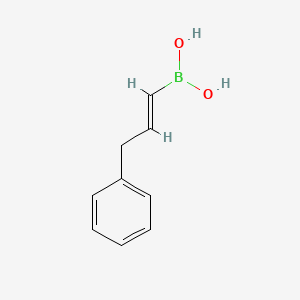

trans-3-Phenylpropen-1-yl-boronic acid

Descripción general

Descripción

Trans-3-Phenylpropen-1-yl-boronic acid is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Trans-3-Phenylpropen-1-yl-boronic acid is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions.

Mode of Action

The compound is involved in several types of reactions, including carbonylative arylation of allenols, oxidative cross-coupling with (trifluoromethyl)trimethylsilane, Suzuki-Miyaura coupling reactions, three-component reductive coupling with alkynes, and enantioselective conjugation to vinyl 2-pyridylsulfones . In these reactions, the compound interacts with its targets, leading to the formation of new chemical bonds and the creation of new molecules.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the aforementioned reactions . The downstream effects of these pathways depend on the specific reaction and the other reactants involved.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new molecules through the reactions it participates in . These new molecules can have a variety of effects depending on their nature and the context in which they are produced.

Action Environment

The action, efficacy, and stability of this compound are influenced by the environmental conditions in which the reactions it participates in take place. Factors such as temperature, pH, and the presence of other reactants and catalysts can all affect the compound’s action .

Análisis Bioquímico

Biochemical Properties

Trans-3-Phenylpropen-1-yl-boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the development of enzyme inhibitors and sensors. For example, this compound is used in the Suzuki-Miyaura coupling reaction, a widely employed method in organic synthesis .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diols allows it to interfere with carbohydrate metabolism and glycoprotein function, impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boronate esters with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes, depending on the specific target. For instance, it can inhibit proteases by binding to the active site serine residue, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycoconjugates. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form reversible covalent bonds with biomolecules, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily in the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .

Actividad Biológica

trans-3-Phenylpropen-1-yl-boronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Boronic acids, including this compound, are known to interact with various biological targets through covalent bonding. The primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, particularly serine and cysteine residues. This property makes them effective as enzyme inhibitors.

- Inhibition of β-lactamases : Boronic acids have been shown to inhibit serine β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Studies indicate that this compound can form stable complexes with these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Interaction with Penicillin-Binding Proteins (PBPs) : High-throughput crystallography studies have demonstrated that boronic acids can react with PBPs to form tricovalent complexes. This interaction is crucial for inhibiting bacterial cell wall synthesis, thereby exerting antibacterial effects .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogens:

- Inhibition of Gram-negative bacteria : The compound has shown significant inhibitory activity against Pseudomonas aeruginosa and Escherichia coli, both of which are notorious for their antibiotic resistance mechanisms. The residual activity percentage against these bacteria indicates a promising therapeutic application in treating infections caused by resistant strains .

| Bacterial Strain | Residual Activity (%) |

|---|---|

| Pseudomonas aeruginosa | 16 ± 6 |

| Escherichia coli | >90 |

| Acinetobacter baumannii | 73 ± 3 |

Anti-Cancer Properties

In addition to its antibacterial properties, this compound has been investigated for its potential anti-cancer effects:

- Inhibition of cancer cell proliferation : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism remains under investigation, but its ability to modulate signaling pathways involved in cell growth is a promising area for future research.

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties beyond β-lactamases:

- Carbonic anhydrase inhibition : Research indicates that boronic acids can inhibit fungal beta-carbonic anhydrases, which are essential for fungal metabolism and survival. This suggests potential applications in antifungal therapies .

Case Studies

Several case studies have documented the effectiveness of this compound in various biological contexts:

- Restoration of Antibiotic Efficacy : A study demonstrated that co-administration of this compound with β-lactam antibiotics significantly reduced the minimum inhibitory concentration (MIC) required to inhibit resistant bacterial strains, showcasing its potential as an adjuvant therapy .

- Synergistic Effects with Other Antimicrobials : In vitro studies have indicated that combining this compound with other antimicrobial agents can enhance their effectiveness against resistant pathogens, suggesting a synergistic mechanism that warrants further exploration.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthetic Applications

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of trans-3-Phenylpropen-1-yl-boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The ability of this boronic acid to form stable complexes with transition metals enhances its utility in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

1.2 Carbonylative Arylation

This compound is also involved in carbonylative arylation reactions, where it reacts with allenols to form substituted carbonyl compounds. This transformation is particularly useful for synthesizing biologically active molecules and functional materials .

1.3 Oxidative Cross-Coupling

Another significant application is in oxidative cross-coupling reactions with (trifluoromethyl)trimethylsilane. This reaction allows for the introduction of trifluoromethyl groups into organic substrates, which are valuable in drug design due to their influence on the biological properties of compounds .

Biological Applications

2.1 β-Lactamase Inhibition

Research has shown that boronic acids, including this compound, can act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's ability to form tricovalent complexes with penicillin-binding proteins enhances its potential as a therapeutic agent against resistant bacterial strains .

2.2 Antimicrobial Activity

Studies have indicated that boron-containing compounds exhibit antimicrobial properties. The specific interactions of this compound with bacterial proteins suggest its potential as an antimicrobial agent .

Case Study 1: Inhibition of Pseudomonas aeruginosa PBP3

A study utilized high-throughput X-ray crystallography to investigate the binding modes of boronic acids to penicillin-binding proteins (PBPs). Results indicated that this compound forms tricovalent complexes with PBP3 from Pseudomonas aeruginosa, significantly inhibiting its activity .

| Protein Tested | Residual Activity (%) |

|---|---|

| PBP3 from Pseudomonas aeruginosa | 16 ± 6 |

| PBP3 from Haemophilus influenzae | 32 ± 3 |

| PBP3 from Acinetobacter baumannii | 73 ± 3 |

| PBP3 from Escherichia coli | >90 |

This table summarizes the residual activities of various PBPs when treated with this compound, demonstrating its effectiveness against certain bacterial strains .

Case Study 2: Development of Antimicrobial Compounds

In another investigation, this compound was incorporated into the design of new antimicrobial agents targeting β-lactamase-producing bacteria. The results highlighted its potential as a lead compound for developing novel antibiotics capable of overcoming resistance mechanisms .

Propiedades

IUPAC Name |

[(E)-3-phenylprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWFDHLFMBIDS-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.